Resocortol butyrate
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Overview
Description
Preparation Methods
The synthetic routes and reaction conditions for resocortol butyrate involve the formation of the corticosteroid backbone followed by esterification with butyric acid. Industrial production methods typically involve multi-step synthesis processes that ensure high purity and yield .
Chemical Reactions Analysis
Resocortol butyrate undergoes various chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on the corticosteroid backbone.
Substitution: Common reagents for substitution reactions include halogens and other nucleophiles, leading to the formation of substituted derivatives.
Scientific Research Applications
Resocortol butyrate has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of corticosteroid chemistry.
Biology: Its effects on cellular processes and gene expression are studied extensively.
Industry: It is used in the formulation of topical anti-inflammatory medications.
Mechanism of Action
Resocortol butyrate exerts its effects through its glucocorticoid activity. It binds to glucocorticoid receptors, leading to the modulation of gene expression and suppression of inflammatory responses. The molecular targets include various inflammatory mediators and pathways involved in the immune response .
Comparison with Similar Compounds
Resocortol butyrate is unique due to its high glucocorticoid activity and low mineralocorticoid and progestational activity. Similar compounds include:
Hydrocortisone: A corticosteroid with both glucocorticoid and mineralocorticoid activity.
Prednisolone: Another corticosteroid with high glucocorticoid activity but more significant systemic effects.
Betamethasone: Known for its potent anti-inflammatory effects but with higher systemic absorption.
Properties
CAS No. |
76738-96-0 |
---|---|
Molecular Formula |
C26H38O5 |
Molecular Weight |
430.6 g/mol |
IUPAC Name |
[(8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-10,13-dimethyl-3-oxo-17-propanoyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] butanoate |
InChI |
InChI=1S/C26H38O5/c1-5-7-22(30)31-26(21(29)6-2)13-11-19-18-9-8-16-14-17(27)10-12-24(16,3)23(18)20(28)15-25(19,26)4/h14,18-20,23,28H,5-13,15H2,1-4H3/t18-,19-,20-,23+,24-,25-,26-/m0/s1 |
InChI Key |
NYLJGSLNIOEAHY-FZNHGJLXSA-N |
Isomeric SMILES |
CCCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)C(=O)CC |
SMILES |
CCCC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)C(=O)CC |
Canonical SMILES |
CCCC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)C(=O)CC |
76738-96-0 | |
Pictograms |
Irritant; Health Hazard |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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